7-(2-Fluorophenyl)tetraphene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1558-06-1 |
|---|---|
Molecular Formula |
C24H15F |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
7-(2-fluorophenyl)benzo[a]anthracene |
InChI |
InChI=1S/C24H15F/c25-23-12-6-5-11-21(23)24-19-10-4-2-8-17(19)15-22-18-9-3-1-7-16(18)13-14-20(22)24/h1-15H |
InChI Key |
ZREJGRGJFOWERG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)C5=CC=CC=C5F |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 7 2 Fluorophenyl Tetraphene
Impact of Fluorine Atom Substitution on Molecular Geometry and Conformation
The substitution of a fluorine atom onto an aromatic system can induce notable changes in molecular geometry and conformation, driven by a combination of steric and electronic effects.
Analysis of Dihedral Angles and Planarity in Related Fluorinated PAHs
The planarity of PAHs is a critical determinant of their electronic and material properties. The introduction of fluorine can disrupt this planarity, particularly when located in sterically hindered regions.
Conversely, studies on fluorinated picenes have shown that the introduction of fluorine atoms does not always lead to a loss of planarity. oup.com The torsion angles in several fluorinated picene (B1221364) derivatives were found to be similar to those of the parent picene, suggesting that the low steric demand of the fluorine atom does not significantly affect the planarity of the π-conjugated system. oup.com An exception is 6,7-difluoropicene, where the proximity of the two fluorine atoms in the twisted bay region leads to a significant distortion, with torsion angles ranging from 6.74° to 26.9°. oup.com
| Compound | Region of Fluorine Substitution | Dihedral/Torsion Angle Range (°) | Overall Distortion (°) |
|---|---|---|---|
| Chrysene | - | 0 | 0 |
| 6-Fluoro-chrysene | - | 0.4 - 1.8 | 1.8 |
| 5-Fluoro-chrysene | Bay Region | 1.0 - 5.9 | 5.9 |
| Benzo[g]chrysene | - | - | 36.0 (Fjord), 20.1 (Bay) |
| 10-Fluoro-benzo[g]chrysene | Fjord Region | - | 32.6 (Fjord), 18.2 (Bay) |
| 9-Fluoro-benzo[g]chrysene | Bay Region | - | 33.3 (Fjord), 9.2 (Bay) |
| 6,7-Difluoropicene | Bay Region | 6.74 - 26.9 | - |
Conformational Isomerism and Steric Effects of the Fluorophenyl Group
The presence of an ortho-substituted fluorophenyl group introduces the possibility of conformational isomerism due to restricted rotation around the C-C single bond connecting the phenyl group to the tetraphene core. This rotation is governed by steric and electronic interactions.
Substituents in the ortho positions of biaryl systems exert significant steric effects that generally favor non-planar conformations. nih.gov The energetic barrier to planarity increases with the number and size of these ortho substituents. nih.gov For example, the introduction of methyl groups at the ortho positions of biphenyl (B1667301) destabilizes the planar conformation. nih.gov
However, ortho substituents with lone pairs, such as fluorine, can exhibit a smaller-than-expected effect on conformation. nih.gov This is attributed to a repulsive interaction between the lone pair and the π-electron cloud, which destabilizes the perpendicular conformation, and an attractive interaction between the lone pair and the in-plane electropositive region, which stabilizes the planar conformation. nih.gov Consequently, replacing an ortho-hydrogen with a fluorine atom may not significantly alter the conformational preferences compared to larger substituents. nih.gov In systems with multiple ortho substituents, the preference for a perpendicular conformation becomes more pronounced. nih.gov
Advanced Crystallographic Investigations (e.g., X-ray Diffraction)
X-ray diffraction is a powerful technique for determining the precise three-dimensional structure of crystalline solids, providing definitive information on bond lengths, bond angles, and intermolecular packing. For fluorinated PAHs, X-ray crystallography has been instrumental in confirming the impact of fluorination on molecular planarity and packing motifs.
The absolute configuration of axially chiral biaryls has also been determined using X-ray crystallography, revealing significant transoid conformations in the solid state to minimize steric repulsion. acs.org
Spectroscopic Characterization Techniques for Structural Confirmation (e.g., ¹⁹F NMR, ¹H NMR, ¹³C NMR)
¹⁹F NMR Spectroscopy: The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment. nih.govslideshare.net In fluorinated aromatic compounds, the ¹⁹F chemical shift can be influenced by substituent effects and coordination to metal centers. rsc.orgdtic.mil For instance, in perfluorocycloparaphenylenes, a single singlet is observed in the ¹⁹F NMR spectra, with the chemical shift moving to a lower magnetic field as the ring size increases. nih.gov In more complex systems, such as those involving metal complexes, deshielding of fluorine atoms ortho to a metal-carbon bond is often observed. rsc.org Variable temperature ¹⁹F NMR studies can also provide insights into dynamic processes, such as fluorine exchange. acs.org
¹H and ¹³C NMR Spectroscopy: ¹H and ¹³C NMR provide complementary structural information. In PAHs, the proton signals in the aromatic region can be assigned using two-dimensional NMR techniques like COSY and NOESY. nih.govresearchgate.net The coupling constants between protons can be used to deduce conformational information, such as the puckering of sugar rings in nucleosides. nih.gov ¹³C NMR, often in conjunction with DEPT experiments, helps to identify the different types of carbon atoms (methyl, methylene, methine, and quaternary). beilstein-journals.org In fluorinated compounds, C-F coupling can lead to splitting of the carbon signals, providing further structural confirmation. rsc.org Heteronuclear multiple bond correlation (HMBC) and heteronuclear single quantum coherence (HSQC) experiments are powerful tools for correlating proton and carbon signals, aiding in the complete assignment of complex spectra. reading.ac.uk
| Nucleus | Observed Phenomena | Structural Information Gained |
|---|---|---|
| ¹⁹F | Chemical shift sensitivity to electronic environment | Position of fluorine substitution, electronic effects |
| ¹⁹F | Coupling to other nuclei (e.g., ¹³C, ¹H) | Through-bond connectivity |
| ¹H | Chemical shifts in aromatic region | Substitution pattern on aromatic rings |
| ¹H | Coupling constants (J-values) | Dihedral angles, conformation |
| ¹³C | Chemical shifts and DEPT spectra | Types of carbon atoms (C, CH, CH₂, CH₃) |
| ¹³C | C-F coupling | Confirmation of fluorine substitution |
| 2D NMR (COSY, NOESY, HSQC, HMBC) | Correlation between nuclei | Complete structural assignment, through-space proximities |
Computational Modeling of Molecular Structure and Conformation
Computational chemistry provides a powerful means to complement experimental data and to predict the structures and properties of molecules. nih.gov Density functional theory (DFT) is a widely used method for studying PAHs and their derivatives. nih.govusu.edu
Computational methods can be used to:
Predict Molecular Geometries: DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, allowing for a detailed analysis of molecular conformation. nih.gov
Calculate Spectroscopic Properties: NMR chemical shifts and coupling constants can be calculated and compared with experimental data to validate the proposed structure. reading.ac.uk
Investigate Conformational Preferences: The relative energies of different conformers can be calculated to determine the most stable geometries. nih.gov
Analyze Electronic Properties: Molecular orbital energies, electron density distributions, and electrostatic potential maps can be computed to understand the electronic effects of fluorination. nih.govacs.orgnih.gov For example, Mulliken population analysis can predict sites of electrophilic attack. nih.gov
These computational approaches have been successfully applied to a wide range of PAHs, providing valuable insights into their reactivity and properties. usu.eduresearchgate.net
Electronic Structure and Photophysical Properties of 7 2 Fluorophenyl Tetraphene
Elucidation of Electronic Transitions via UV-Vis Absorption Spectroscopy
Information unavailable.
Photoluminescence Characteristics and Emission Spectra
Information unavailable.
Quantum Yields and Luminescence Efficiency Studies
Information unavailable.
Influence of Fluorine and Phenyl Substitution on Emission Wavelengths
Information unavailable.
Electrochemical Properties and Redox Behavior (e.g., Cyclic Voltammetry)
Information unavailable.
HOMO-LUMO Energy Level Determination
Information unavailable.
Correlating Electronic Structure with Electrochemical Potentials
Information unavailable.
Theoretical Insights into Electronic Structure and Excited States
The electronic behavior and photophysical nature of complex organic molecules like 7-(2-Fluorophenyl)tetraphene can be effectively modeled using a variety of computational quantum chemistry methods. These theoretical tools provide a powerful lens through which to predict and understand molecular properties at the atomic level, offering insights that can guide future experimental work.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like this compound, DFT calculations would be instrumental in determining its ground-state electronic structure. This would involve optimizing the molecular geometry to find the most stable arrangement of atoms and subsequently calculating the energies and distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, offering a first approximation of the molecule's electronic excitation energy and its potential as an organic semiconductor.
To probe the photophysical properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronic excited states. rsc.orgrsc.orguci.edu By applying a time-varying electric field perturbation, TD-DFT can predict the energies of electronic transitions from the ground state to various excited states. uci.edu This information is crucial for understanding the absorption and emission spectra of the molecule. For instance, TD-DFT calculations can yield the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which indicate the probability of these transitions occurring.
A typical computational approach for this compound would involve selecting an appropriate functional and basis set. Functionals like B3LYP or CAM-B3LYP are often employed for such systems, as they have been shown to provide reliable results for a wide range of organic molecules. nih.gov The choice of basis set, such as the 6-31G(d,p) Pople basis set, would be made to ensure a sufficiently accurate description of the electronic distribution, including polarization functions to account for the anisotropic nature of the electron density in aromatic systems. researchgate.net
Table 1: Hypothetical DFT and TD-DFT Calculation Parameters for this compound
| Parameter | Description | Typical Selection |
| Method | Primary computational approach for ground state. | Density Functional Theory (DFT) |
| Functional | Approximation to the exchange-correlation energy. | B3LYP, CAM-B3LYP, ωB97X-D |
| Basis Set | Set of functions to build molecular orbitals. | 6-31G(d,p), cc-pVTZ |
| Excited State Method | Approach for calculating electronic transitions. | Time-Dependent DFT (TD-DFT) |
| Solvation Model | Method to simulate solvent effects (if applicable). | Polarizable Continuum Model (PCM) |
Analysis of Aromaticity and Anti-Aromaticity in Fluorinated Tetraphenes
The introduction of a fluorophenyl substituent to the tetraphene core can induce subtle yet significant changes in the aromaticity of the system. Aromaticity, a key concept in organic chemistry, is associated with enhanced stability and unique magnetic and electronic properties. Conversely, anti-aromaticity describes a state of significant destabilization.
The tetraphene moiety itself is a polycyclic aromatic hydrocarbon, and its aromatic character can be analyzed by considering the individual benzene (B151609) rings. The fusion of these rings creates a complex π-electron system. The presence of the 2-fluorophenyl group can influence the electron density distribution across the tetraphene backbone through both inductive and resonance effects. The electronegative fluorine atom can withdraw electron density inductively, while the phenyl ring can participate in π-stacking and other non-covalent interactions.
To quantify the aromaticity of the various rings within this compound, computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations are commonly employed. NICS values are calculated at the center of each ring and provide a measure of the induced magnetic field. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity. By calculating NICS(0) (at the ring center) and NICS(1) (1 Å above the ring center), a detailed picture of the local aromaticity throughout the molecule can be constructed.
It is important to note that while tetraphene as a whole is aromatic, specific rings within the structure may exhibit varying degrees of aromaticity. The substitution pattern is known to influence this distribution. For instance, the position of the fluorophenyl group could potentially enhance or diminish the aromatic character of the adjacent rings. However, without specific computational studies on this compound, any discussion on the precise nature of its aromaticity remains speculative.
Reactivity and Derivatization Chemistry of 7 2 Fluorophenyl Tetraphene
Further Functionalization Strategies for the Tetraphene Core
The tetraphene scaffold, also known as benz[a]anthracene, is an electron-rich polycyclic system, making it susceptible to attack by electrophiles. nih.gov Its extended π-system, however, also provides opportunities for nucleophilic and radical-based functionalization under specific conditions.
Electrophilic aromatic substitution (EAS) is a primary pathway for the functionalization of the tetraphene core. masterorganicchemistry.com In such reactions, the aromatic system acts as a nucleophile, attacking an electrophilic species. libretexts.orgyoutube.com The regioselectivity of these substitutions on the tetraphene core of 7-(2-fluorophenyl)tetraphene is influenced by both the inherent reactivity of the different positions on the PAH and the directing effects of the 2-fluorophenyl substituent.
The positions on the tetraphene core exhibit different levels of reactivity towards electrophiles, governed by the ability to stabilize the intermediate carbocation (sigma complex). While specific experimental data for this compound is not available, predictions can be made based on the known reactivity of the parent tetraphene (benz[a]anthracene). The 7-position is typically highly reactive; however, in this case, it is already substituted. Other reactive sites include the 5-, 6-, 8-, and 12-positions. The 2-fluorophenyl group at the 7-position will exert a steric influence, potentially hindering substitution at the adjacent 6- and 8-positions.
Common electrophilic substitution reactions that could be applied include:
Nitration: Introduction of a nitro group (–NO2) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., –Br, –Cl) using a Lewis acid catalyst.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, though these reactions can be prone to poly-substitution and rearrangements. youtube.com
| Reaction Type | Typical Reagents | Potential Substitution Sites on Tetraphene Core | Controlling Factors |
| Nitration | HNO₃, H₂SO₄ | 5, 12, and potentially 6, 8 | Electronic effects of the tetraphene system, steric hindrance from the 2-fluorophenyl group. |
| Bromination | Br₂, FeBr₃ | 5, 12 | High reactivity of these positions in benz[a]anthracene systems. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5, 12 | Less prone to polysubstitution than alkylation; steric hindrance is a major factor. |
This table presents predicted outcomes based on general principles of electrophilic aromatic substitution.
Direct nucleophilic aromatic substitution (SNA) on the electron-rich tetraphene core is generally challenging. However, functionalization can be achieved through alternative pathways. One such approach involves the introduction of strong electron-withdrawing groups onto the tetraphene ring system, which would activate it towards nucleophilic attack.
A more versatile strategy involves the conversion of the PAH into an organometallic derivative. For instance, halogenated derivatives of this compound, obtained via electrophilic halogenation, could undergo metal-halogen exchange to form organolithium or organomagnesium species. These nucleophilic intermediates can then react with a wide range of electrophiles to introduce new functional groups.
Furthermore, the development of borylated PAHs has opened new avenues for functionalization. ed.ac.uk Borylation of the tetraphene core, potentially via iridium-catalyzed C-H borylation, could introduce a boronic ester group. rsc.org This group can then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), allowing for the introduction of a vast array of aryl, heteroaryl, or alkyl substituents.
Modifications of the 2-Fluorophenyl Substituent
The 2-fluorophenyl ring offers a secondary site for the chemical modification of this compound, allowing for fine-tuning of the molecule's electronic and steric properties.
The fluorine atom on the phenyl ring is a deactivating but ortho-, para-directing substituent for electrophilic aromatic substitution. libretexts.org Therefore, incoming electrophiles will preferentially add to the positions ortho and para to the fluorine atom. Given that the C2 position is attached to the bulky tetraphene core, steric hindrance will play a significant role in directing the substitution.
The most likely positions for electrophilic attack on the 2-fluorophenyl ring are C4' (para to fluorine) and C6' (ortho to fluorine). The C6' position might experience some steric hindrance from the adjacent tetraphene moiety, potentially favoring substitution at the C4' position.
| Substituent | Electronic Effect | Directing Effect | Predicted Major Monosubstitution Product on Fluorophenyl Ring |
| -F (Fluorine) | Inductively withdrawing, weakly mesomerically donating | Deactivating, ortho, para-directing | Substitution at the 4'-position (para to F) and 6'-position (ortho to F). |
| -C₁₈H₁₁ (Tetraphenyl) | Steric bulk | Hinders substitution at the adjacent 3' and C6' positions. | Substitution at the 4'-position is sterically most accessible. |
This table outlines the directing effects governing substitution on the 2-fluorophenyl ring.
The introduction of further functional groups onto the 2-fluorophenyl ring can significantly alter the properties of the entire molecule. For instance, installing a strong electron-withdrawing group like a nitro (–NO2) or cyano (–CN) group at the 4'-position would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the compound. ed.ac.uk This modification is particularly relevant in the context of materials science for creating electron-accepting materials.
Conversely, the introduction of an electron-donating group, such as an amino (–NH2) or methoxy (B1213986) (–OCH3) group, would raise the energy of the Highest Occupied Molecular Orbital (HOMO). An amino group can be readily introduced by first nitrating the ring and then reducing the nitro group. youtube.com This amino functionality can then serve as a handle for further derivatization, such as amide or imine formation, providing a versatile platform for property modulation. The introduction of fluorine itself is noted as a method to modify the genotoxic properties of some aza-PAHs. nih.gov
Cycloaddition Reactions and Ring Expansion Studies
The polycyclic nature of the tetraphene core suggests the potential for cycloaddition reactions, which can dramatically alter the carbon skeleton. The central rings of PAHs like anthracene (B1667546) are known to participate as dienes in [4+2] Diels-Alder cycloadditions. chemrxiv.org It is conceivable that the central rings of the tetraphene core in this compound could undergo similar dearomative cycloadditions with reactive dienophiles, leading to bridged polycyclic structures.
Ring expansion reactions represent another strategy to modify the fundamental structure of the tetraphene framework. wikipedia.org For example, the Buchner ring expansion, which can convert arenes into seven-membered cycloheptatriene (B165957) rings, could potentially be applied. wikipedia.org Other methods, such as photochemical ring expansions or rearrangements proceeding through carbocation intermediates, might also be explored to transform one of the six-membered rings of the tetraphene core into a larger ring system. rsc.orgyoutube.com These types of transformations, while synthetically challenging, offer pathways to novel, non-planar polycyclic aromatic structures with unique three-dimensional geometries. oup.comtaylorandfrancis.com
Exploration of Novel Reactive Intermediates and Reaction Mechanisms
The exploration of the reactivity of this compound involves considering the interplay between the extended π-system of the tetraphene backbone and the electronic effects of the 2-fluorophenyl substituent. This substituent can influence the electron density distribution across the aromatic core, thereby directing the course of various chemical transformations and potentially leading to the formation of novel reactive intermediates.
Electrophilic Aromatic Substitution:
Polycyclic aromatic hydrocarbons like tetraphene readily undergo electrophilic aromatic substitution reactions. The general mechanism proceeds through a two-step process involving the formation of a positively charged carbocation intermediate, known as a sigma complex or arenium ion, followed by the removal of a proton to restore aromaticity. lumenlearning.combyjus.commasterorganicchemistry.com The rate-determining step is the initial attack of the electrophile on the aromatic ring. masterorganicchemistry.com
The position of electrophilic attack on the tetraphene core is directed by the need to form the most stable carbocation intermediate. For the parent tetraphene, several positions are susceptible to attack. However, the presence of the 7-(2-fluorophenyl) group introduces additional electronic factors. The fluorophenyl group is generally considered to be electron-withdrawing due to the inductive effect (-I) of the highly electronegative fluorine atom. oup.com This effect would deactivate the tetraphene ring system towards electrophilic attack compared to unsubstituted tetraphene.
Conversely, the phenyl group itself can participate in resonance, potentially donating electron density to the tetrapheneyl core, although this effect might be attenuated by the ortho-fluoro substituent which can also exert a +R effect. oup.com The interplay of these effects will determine the regioselectivity of electrophilic substitution. Computational studies on substituted PAHs are often employed to predict the most likely sites of reaction by mapping the electron density and the stability of the corresponding arenium ions. nih.govnih.gov
Table 1: Postulated Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Electrophilic Attack | Predicted Relative Stability of Sigma Complex | Rationale |
| C1, C4, C6, C11 | Moderate | These positions are distant from the deactivating 2-fluorophenyl group, and the positive charge in the intermediate can be delocalized over multiple rings. |
| C5, C12 | Low | These positions are in close proximity to the electron-withdrawing substituent, which would destabilize the adjacent positive charge in the arenium ion intermediate. |
| C8, C9, C10 | Moderate to High | These positions are part of the terminal benzene (B151609) ring, and their reactivity will be influenced by the overall electron density distribution of the entire molecule. |
Cycloaddition Reactions:
The tetraphene system can participate in cycloaddition reactions, such as Diels-Alder [4+2] cycloadditions, where a portion of the aromatic system acts as a diene. rsc.org The feasibility and regioselectivity of such reactions depend on the frontier molecular orbitals (FMOs) of the reactants. The 2-fluorophenyl substituent will modify the energy and coefficients of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the tetraphene core, thereby influencing its reactivity as a diene or dienophile. nih.gov For instance, the electron-withdrawing nature of the substituent could lower the energy of the LUMO, making it more reactive towards electron-rich dienophiles.
Novel reactive intermediates in cycloaddition reactions could include transient cycloadducts that may undergo subsequent rearrangement or aromatization. For example, a [2+2] cycloaddition could lead to a cyclobutane-fused intermediate, which might be thermally or photochemically induced to undergo further transformations. nih.gov
Oxidation and Reduction:
The extended π-system of this compound makes it susceptible to both oxidation and reduction reactions. Oxidation can lead to the formation of radical cations and, ultimately, quinone-type structures. The presence of the electron-withdrawing 2-fluorophenyl group would generally make the molecule more resistant to oxidation compared to unsubstituted tetraphene by increasing its ionization potential. oup.com Oxidative processes in PAHs can be initiated by chemical oxidants or through photochemical pathways and often involve radical cation intermediates. nih.govpublichealthtoxicology.com
Reduction of the tetraphene core can be achieved using alkali metals or through catalytic hydrogenation. This would proceed via radical anion intermediates, eventually leading to dihydro- or tetrahydro- derivatives. The regioselectivity of hydrogenation would be influenced by the steric hindrance and electronic effects of the substituent.
Novel Reactive Intermediates:
Beyond the classical electrophilic and cycloaddition intermediates, the unique structure of this compound could potentially lead to more exotic reactive species under specific conditions.
Aryl Radicals: Homolytic cleavage of the C-F bond under high-energy conditions (e.g., photolysis or pyrolysis) could generate a phenyl radical attached to the tetraphene core. Such intermediates are highly reactive and could participate in intramolecular cyclization or intermolecular reactions.
Benzyne-type Intermediates: Elimination of a proton and the fluorine atom from the fluorophenyl ring under strong basic conditions could, in principle, lead to the formation of a highly strained aryne intermediate. This aryne could then be trapped by various nucleophiles or dienes.
Photo-excited States: Upon absorption of UV-vis light, this compound will be promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state. These excited states can have different reactivity patterns compared to the ground state, potentially leading to photochemical cycloadditions, isomerizations, or electron transfer reactions. nih.gov
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes for Fluorinated Tetraphenes
The synthesis of fluorinated tetraphenes and related polycyclic aromatic hydrocarbons (PAHs) is an area of active development, with a focus on improving efficiency, and sustainability. researchgate.netnih.gov Traditional methods for synthesizing PAHs can be complex and may not be environmentally friendly. nih.gov However, new strategies are emerging to address these challenges.
One promising approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. researchgate.net For instance, a sustainable method for creating microporous organic polymers from carcinogenic PAHs reported product yields of over 90% in just 30 minutes at a low temperature of 50°C using microwave assistance. researchgate.net Another innovative and efficient method involves a tandem process of single-electron oxidation of (o-biphenylyl)methylene-substituted fluorenes, which allows for the construction of various extended PAHs. nih.gov
Palladium-catalyzed reactions, such as the [3+3] annulation method, offer a novel way to construct PAHs from smaller aromatic fragments. rsc.org Direct C-H functionalization is another powerful strategy, as demonstrated by the use of a transient ligand-directed approach to build a variety of PAHs efficiently. acs.org Furthermore, the direct one-pot fluorination of PAHs using reagents like N-fluoro-2,4-dinitroimidazole presents an attractive alternative to multi-step procedures that may use more hazardous or expensive reagents. epa.gov
Researchers are also exploring nucleophilic substitution of fluoroarenes as a straightforward method to produce mesogenic compounds with high stability due to strong arene-perfluoroarene interactions. beilstein-journals.orgnih.govresearchgate.net These "palladium-free" reactions offer advantages such as the use of readily available and low-cost starting materials. beilstein-journals.org The development of these and other novel synthetic methodologies will be crucial for the large-scale production and widespread application of fluorinated tetraphenes.
Advanced Spectroscopic Techniques for Real-time Monitoring and Characterization of Reaction Pathways
The intricate reaction pathways involved in the synthesis of fluorinated tetraphenes necessitate the use of advanced spectroscopic techniques for real-time monitoring and detailed characterization. These methods provide invaluable insights into reaction kinetics, intermediates, and the structural evolution of the molecule.
Emerging techniques like 2D-IR spectroscopy and time-resolved infrared (TRIR) spectroscopy are powerful tools for studying the dynamics of chemical reactions on ultrafast timescales. numberanalytics.com These methods allow researchers to probe the vibrational modes of molecules, offering a detailed understanding of bond-forming and breaking processes during the synthesis. numberanalytics.com For the characterization of PAHs in various environments, a range of spectroscopic methods are employed, including synchronous spectroscopy and room temperature phosphorimetry, which are particularly useful for detecting trace amounts without the need for extensive pre-separation. researchgate.net
Fluorescence spectroscopy is another key technique, given that PAHs are often highly fluorescent. researchgate.net Techniques such as laser-induced fluorescence (LIF) and fluorescence line narrowing spectrometry (FLNS) offer high sensitivity and selectivity for the analysis of complex PAH mixtures. researchgate.netresearchgate.netcdc.gov For instance, FLNS can achieve detection limits in the parts-per-trillion range for strongly fluorescent species. researchgate.net
Hyphenated methods, which combine the separation power of techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) with the specificity of spectroscopic detectors, are also crucial. numberanalytics.comnih.gov GC coupled with mass spectrometry (GC-MS) is a widely used and highly sensitive method for identifying and quantifying volatile and semi-volatile organic pollutants like PAHs. nih.gov The development and application of these advanced spectroscopic tools will continue to be essential for optimizing synthetic routes and understanding the fundamental properties of fluorinated tetraphenes.
Integration into Hybrid Organic-Inorganic Materials and Nanostructures
The integration of fluorinated tetraphenes into hybrid organic-inorganic materials and nanostructures represents a significant frontier in materials science, with the potential to create novel materials with enhanced properties and functionalities. mdpi.com These hybrid materials combine the desirable characteristics of both organic components (like processability and tunable electronic properties) and inorganic components (such as thermal stability and mechanical robustness). rsc.org
The sol-gel process is a versatile method for preparing such hybrid materials at low temperatures. mdpi.com This technique allows for the incorporation of organic molecules, such as fluorinated tetraphenes, into an inorganic matrix, leading to materials with tailored properties for a range of applications. mdpi.com For example, organic-inorganic hybrid thin films have been developed for use in flexible thin-film transistors, demonstrating excellent mechanical properties and stable electrical performance. rsc.org
The creation of hybrid metallic conductors is another exciting area. rsc.org By combining organic donors like bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF) with inorganic anions, researchers have synthesized materials with metallic conductivity at low temperatures. rsc.org The specific interactions between the organic and inorganic components can lead to unique electronic and magnetic properties. Furthermore, early transition metal oxide anion clusters are being explored as versatile inorganic building blocks for creating new types of hybrid materials with diverse structures and chemical properties. researchgate.net The incorporation of 7-(2-Fluorophenyl)tetraphene into these hybrid systems could lead to the development of advanced materials for applications in electronics, photonics, and sensing.
Exploration of Self-Assembly and Supramolecular Chemistry for Functional Architectures
The principles of self-assembly and supramolecular chemistry offer a powerful bottom-up approach to organize this compound molecules into well-defined, functional architectures. fau.eunih.gov This strategy relies on non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, to direct the spontaneous arrangement of molecules into ordered structures. fau.eufrontiersin.org
A key factor in the self-assembly of fluorinated PAHs is the arene-perfluoroarene interaction. nih.gov These interactions can strongly promote self-assembly and enhance the order and stability of the resulting supramolecular structures. nih.gov This has been demonstrated in the design of liquid crystals, where these interactions lead to the formation of stable columnar mesophases. nih.gov
The study of self-assembled monolayers of small PAHs on surfaces like graphite (B72142) provides fundamental insights into the forces that drive this process. nih.gov Techniques like scanning tunneling microscopy (STM) can be used to visualize and characterize these monolayers at the molecular level. nih.gov
The broader field of supramolecular chemistry offers a vast toolbox for constructing complex architectures. For example, porphyrin-fullerene hybrids have been assembled using hydrogen bonding motifs, demonstrating the potential to create sophisticated donor-acceptor systems. fau.eu The encapsulation of guest molecules within macrocyclic hosts, such as cycloparaphenylenes, further illustrates the power of host-guest chemistry to create novel functional materials. frontiersin.org By harnessing these principles, researchers can aim to create functional architectures from this compound for applications in molecular electronics, sensors, and catalysis.
Synergistic Computational and Experimental Approaches for Predictive Design and Discovery
The combination of computational modeling and experimental validation is a powerful strategy for accelerating the design and discovery of new materials based on this compound. mit.edunih.gov Computational methods, such as density functional theory (DFT), can be used to predict the properties of molecules and materials before they are synthesized, saving time and resources. nih.govnih.gov
Predictive modeling is being used to understand the formation of PAHs during processes like pyrolysis, which can help in developing strategies to control their formation. mit.eduresearchgate.net Software packages like the Reaction Mechanism Generator (RMG) can automatically construct detailed chemical mechanisms for complex reaction networks. mit.edu Computational tools are also employed to predict the thermochemical properties of PAHs, which is crucial for understanding their stability and reactivity. acs.org
In the context of fluorinated compounds, computational chemistry can be used to predict properties like 19F NMR shifts, which can aid in the identification and quantification of reaction products without the need for authentic standards. nih.gov This is particularly useful for studying the environmental fate of fluorinated molecules. nih.gov Furthermore, computational studies can provide insights into the effects of fluorination on the aromaticity and electronic structure of PAHs. nih.gov
The synergy between theory and experiment is exemplified by studies where computational predictions of molecular structure and non-covalent interactions are confirmed by experimental techniques like resonance-enhanced two-photon ionization and ionization-loss stimulated Raman spectroscopies. nih.gov This integrated approach allows for a deeper understanding of the structure-property relationships in these complex molecules and will be instrumental in the rational design of new functional materials based on this compound.
Q & A
Basic: What are the standard synthetic routes for 7-(2-Fluorophenyl)tetraphene?
Answer:
The synthesis of this compound typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce fluorinated aryl groups into the tetraphene backbone. For example, brominated tetraphene precursors (e.g., 7-bromo-12-substituted tetraphene) can react with 2-fluorophenylboronic acid under palladium catalysis . Post-synthesis purification via column chromatography and recrystallization is critical. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for structural validation .
Advanced: How can computational methods predict the electronic properties of this compound?
Answer:
Density functional theory (DFT) calculations can model the compound’s HOMO-LUMO energy levels, dipole moments, and intermolecular interactions. Fluorination at the 2-position of the phenyl group enhances electron-withdrawing effects, which can be quantified via DFT to predict charge transport behavior in optoelectronic devices . Noncovalent interactions (e.g., F···H or F···π) can be analyzed using molecular dynamics simulations to assess packing efficiency in thin films . Pair computational results with experimental UV-Vis and cyclic voltammetry data to validate predictions.
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H NMR identifies proton environments near the fluorine substituent (e.g., deshielding effects at ~7.2–7.8 ppm for aromatic protons). ¹⁹F NMR confirms fluorine incorporation (typically -110 to -120 ppm for aryl fluorides) .
- X-ray Crystallography : Resolves bond lengths and angles, particularly the planarity of the tetraphene core and dihedral angles between fluorophenyl and tetraphene moieties .
- HRMS : Validates molecular weight and isotopic patterns .
Advanced: How does fluorination at the 2-position influence interfacial interactions in perovskite solar cells (PSCs)?
Answer:
Fluorination enhances buried interfacial interactions by increasing dipole moments and lowering HOMO levels, improving hole transport layer (HTL)-perovskite compatibility. In studies with fluorinated HTLs, fluorine’s electronegativity strengthens hydrogen bonding and van der Waals interactions, reducing charge recombination . Experimental validation involves X-ray photoelectron spectroscopy (XPS) to probe interfacial chemical bonding and Kelvin probe force microscopy (KPFM) to map energy-level alignment .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Use PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure.
- Store in inert, airtight containers away from light/moisture.
- Dispose of waste via licensed hazardous waste services, as fluorinated aromatics may persist in the environment .
- Consult SDS documentation compliant with GHS standards for toxicity and ecotoxicity data .
Advanced: How to resolve contradictions in reported solubility data for this compound?
Answer:
Discrepancies may arise from solvent polarity, temperature, or impurities. Systematically test solubility in graded solvents (e.g., toluene, THF, DCM) using dynamic light scattering (DLS) to detect aggregation. Thermogravimetric analysis (TGA) can identify solvent residues affecting solubility measurements. Cross-reference purity assessments via HPLC and elemental analysis .
Basic: What are the key applications of this compound in materials science?
Answer:
- Organic Electronics : As a hole-transport material (HTM) in PSCs or OLEDs due to its tunable HOMO levels .
- Molecular Precursors : For synthesizing graphene nanoribbons with zigzag edges, which exhibit unique electronic properties .
Advanced: What strategies optimize the synthesis yield of this compound?
Answer:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) and ligands (e.g., SPhos vs. XPhos) to enhance coupling efficiency.
- Solvent Optimization : Use high-boiling solvents (e.g., DMAc or DMF) to improve reaction homogeneity.
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity . Monitor progress via TLC/GC-MS.
Basic: How is this compound distinguished from its structural analogs?
Answer:
- Mass Spectrometry : HRMS differentiates isotopic patterns (e.g., ²⁴⁴⁴[M+H]⁺ vs. analogs with Cl or Br substituents).
- Vibrational Spectroscopy : FT-IR identifies C-F stretching (~1220 cm⁻¹) and tetraphene backbone vibrations .
Advanced: What role does fluorine play in modulating charge transport in this compound?
Answer:
Fluorine’s electron-withdrawing nature increases electron affinity, reducing HOMO-LUMO gaps. This enhances charge carrier mobility, as measured by space-charge-limited current (SCLC) and field-effect transistor (FET) configurations. Compare hole/electron mobilities (μₕ/μₑ) of fluorinated vs. non-fluorinated analogs via time-of-flight (TOF) or impedance spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
